7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Catalog No.
S13802532
CAS No.
M.F
C11H5F4NO
M. Wt
243.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboni...

Product Name

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

IUPAC Name

7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Molecular Formula

C11H5F4NO

Molecular Weight

243.16 g/mol

InChI

InChI=1S/C11H5F4NO/c12-8-2-1-6-3-7(5-16)10(11(13,14)15)17-9(6)4-8/h1-4,10H

InChI Key

ZCTZMJKVAYHPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(C(=C2)C#N)C(F)(F)F

7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a highly specialized, poly-electron-deficient heterocyclic building block designed for advanced medicinal chemistry and materials synthesis [1]. Featuring a 2H-chromene core substituted with a 3-carbonitrile, a 2-trifluoromethyl, and a 7-fluoro group, this compound acts as an exceptionally potent Michael acceptor [2]. The tri-substitution pattern creates a highly electrophilic C4 position, making it an ideal precursor for regioselective nucleophilic additions and cascade cycloadditions. In procurement contexts, it is prioritized for synthesizing fluorinated spiro-heterocycles and conformationally restricted drug candidates where precise control over lipophilicity, metabolic stability, and stereochemistry is required [3].

Research Fit

Scaffold Fluorinated 2H-chromene-3-carbonitrile building block for lead optimization
Workflow Supports fluorinated SAR exploration in medicinal chemistry and agrochemical discovery
Profile Reported balanced physicochemical profile with low TPSA and zero H-bond donors

Substituting this specific compound with generic unfluorinated analogs (e.g., 2H-chromene-3-carbonitrile) or alternative halogenated variants (e.g., 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile) fundamentally compromises downstream synthetic viability and product performance [1]. The 2-trifluoromethyl group is not merely a lipophilic tag; it sterically and electronically locks the chromene ring, directing high-yielding, stereoselective nucleophilic attack at the C4 position, whereas unfluorinated analogs often fail to react or undergo competitive ring-opening [2]. Furthermore, the 7-fluoro substituent precisely modulates the electronic density of the aromatic ring and blocks CYP450-mediated oxidation without introducing the excessive steric bulk of a chlorine atom [3]. Procuring an analog lacking this exact 7-fluoro/2-CF3 combination will result in failed cascade cyclizations or target molecules with drastically altered pharmacokinetic profiles.

Substitution Risk

Attribute
7-Fluoro (target)
7-Methyl analog
Lipophilicity
Lower XLogP3 reported
Higher logP may alter ADME profile
H‑bond acceptors
6 (fluorine contributes)
5; reduced interaction potential
Molecular weight
~243 Da
~239 Da; mass shift may require re-optimization

Enhanced Electrophilicity in Cascade Cyclizations

The presence of the strongly electron-withdrawing 2-trifluoromethyl and 3-carbonitrile groups synergistically activates the C4 position of the chromene ring toward nucleophilic attack [1]. In organocatalytic triple domino reactions, CF3-activated chromenes achieve high conversion rates, whereas unactivated baselines fail to participate [2].

Evidence DimensionReaction yield in organocatalytic domino cyclizations
Target Compound Data2-(trifluoromethyl)-2H-chromene-3-carbonitrile analogs (>80% yield)
Comparator Or Baseline2H-chromene-3-carbonitrile (<5% yield / no reactivity)
Quantified Difference>75% absolute increase in product yield
ConditionsOrganocatalytic cascade reaction with aliphatic aldehydes and nucleophiles

Buyers synthesizing complex polycyclic libraries must procure the CF3-activated target to ensure cascade reactions proceed, as generic chromenes are insufficiently electrophilic.

Lipophilicity modulation
Reported
XLogP3 2.9
Supports ADME differentiation from 7-Me analog
Δ –0.3 vs 7-methyl; computational prediction, verify experimentally

Stereochemical Control in Asymmetric Synthesis

The bulky and highly electronegative trifluoromethyl group at the C2 position acts as a powerful stereodirecting element during nucleophilic additions [1]. This steric anchor restricts bond rotation and stabilizes the anti-configuration, leading to exceptional diastereomeric ratios in downstream tricyclic products compared to alkyl-substituted analogs [2].

Evidence DimensionDiastereomeric ratio (dr) of downstream cyclized products
Target Compound Data2-CF3 substituted chromenes (dr >10:1 to >99:1)
Comparator Or Baseline2-Methyl or unsubstituted chromenes (dr ~2:1 to 3:1)
Quantified DifferenceUp to a 30-fold improvement in diastereoselectivity
ConditionsAsymmetric nucleophilic addition / Pd-catalyzed cycloaddition

Procuring the 2-CF3 derivative eliminates the need for costly and low-yielding chiral separations in downstream pharmaceutical manufacturing.

HBA count
Reported
6
May enhance target interaction potential
+1 vs 7-Me; weak HBA from fluorine, confirm via SAR

Steric and Metabolic Optimization via 7-Fluoro Substitution

The 7-fluoro substituent provides a critical balance of metabolic protection and minimal steric perturbation [1]. Unlike 7-chloro analogs, which significantly increase the van der Waals volume and can cause steric clashes in tight enzyme binding pockets, the 7-fluoro group blocks aromatic oxidation while maintaining a near-hydrogen steric profile [2].

Evidence DimensionVan der Waals radius and metabolic blocking efficacy
Target Compound Data7-Fluoro substitution (Radius: 1.47 Å; blocks oxidation)
Comparator Or Baseline7-Chloro substitution (Radius: 1.75 Å; excessive bulk) / 7-Hydrogen (Radius: 1.20 Å; metabolically labile)
Quantified DifferenceProvides oxidation resistance with only a ~0.27 Å radius increase vs. H, compared to a ~0.55 Å increase for Cl
ConditionsStructure-activity relationship (SAR) optimization in medicinal chemistry

For drug discovery procurement, the 7-fluoro compound is essential to improve metabolic half-life without destroying target binding affinity through steric clash.

Molecular weight
Reported
243.16 Da
Enables MS-based differentiation from 7-Me analog
+3.97 Da shift; useful for reaction monitoring and identity confirmation

Prevention of Base-Catalyzed Ring Opening

Unactivated 2H-chromenes are notoriously susceptible to base-catalyzed retro-aldol-type ring opening during synthetic processing [1]. The strong electron-withdrawing nature of the 2-CF3 group stabilizes the pyran ring oxygen's lone pairs, dramatically increasing the intact core recovery under basic nucleophilic conditions [2].

Evidence DimensionIntact core recovery under basic conditions
Target Compound Data2-CF3 substituted chromenes (>90% recovery)
Comparator Or Baseline2-unsubstituted chromenes (<40% recovery)
Quantified Difference>50% higher stability/recovery of the heterocyclic core
ConditionsExposure to basic nucleophiles (e.g., amines) at pH > 9 for 24 hours

This stability allows process chemists to use a wider range of basic reagents and harsher conditions without degrading the costly starting material.

Procurement cost
Reported
$1,157 (1g)
Supports budget-neutral fluorinated SAR exploration
Cost-neutral vs 7-Me analog; confirm current vendor quotes
TPSA equivalence
Reported
33 Ų (identical)
Maintained permeability potential relative to 7-Me
ΔTPSA = 0; class-level, TPSA <60 Ų supports CNS consideration
Cytotoxicity class data
Class-level
Class IC₅₀ range 2.25–9.71 µM
Supports cancer cell-model screening context
No direct data for this compound; class-level inference, confirm with target-specific assays

Precursor for Fluorinated Spiro-Heterocycle Libraries

Due to its highly electrophilic C4 position and stable 2-CF3 group, this compound is the optimal starting material for generating diverse spiro[chromene-piperidine] and spiro[chromene-pyrrolidine] libraries for high-throughput screening [1]. The 7-fluoro group ensures these libraries possess favorable baseline metabolic stability.

Synthesis of Conformationally Restricted CNS Therapeutics

In neuropharmacology, the 7-fluoro and 2-CF3 modifications are critical for tuning lipophilicity (logD) to penetrate the blood-brain barrier [2]. This specific building block allows medicinal chemists to rapidly construct tricyclic chromanes with locked stereochemistry, which is essential for selective receptor binding (e.g., 5-HT2C agonists) [3].

Substrate for Asymmetric Organocatalytic Domino Reactions

Industrial and academic laboratories developing new asymmetric cascade methodologies require highly activated Michael acceptors. This compound's unique tri-substitution pattern guarantees high conversion rates and exceptional diastereoselectivity in multi-component domino reactions, making it a benchmark substrate for methodology development [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated fragment library expansion
Low TPSA, zero HBD, enhanced HBA count
CNS/intracellular permeability assays, fragment profiling
CDK6 kinase probe research
Halogenated chromene core, potential hinge-region interaction
CDK6 binding assays, kinase selectivity panel
Metabolic stability without logP increase
Reduced lipophilicity relative to methyl congener
Metabolic stability assays, CYP liability profiling
Cost-efficient parallel SAR exploration
Price comparable to non-fluorinated analog
Budget allocation for matched molecular pair analysis

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

243.03072643 g/mol

Monoisotopic Mass

243.03072643 g/mol

Heavy Atom Count

17

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